molecular formula C13H10N6S B13885400 2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile

2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile

Cat. No.: B13885400
M. Wt: 282.33 g/mol
InChI Key: DXFOESINLZIFSE-UHFFFAOYSA-N
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Description

2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile is a complex heterocyclic compound that features a pyrazole, thiazole, and pyridine moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, thiazole, and pyridine moieties. Examples include:

  • 5-amino-pyrazoles
  • Pyrazolo[1,5-a]pyrimidines
  • 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile

Uniqueness

What sets 2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H10N6S

Molecular Weight

282.33 g/mol

IUPAC Name

2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N6S/c1-8-11(10-6-16-17-7-10)18-13(20-8)19-12-9(5-14)3-2-4-15-12/h2-4,6-7H,1H3,(H,16,17)(H,15,18,19)

InChI Key

DXFOESINLZIFSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2=C(C=CC=N2)C#N)C3=CNN=C3

Origin of Product

United States

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